Linetastine

Catalog No.
S1481853
CAS No.
110501-66-1
M.F
C35H40N2O6
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linetastine

CAS Number

110501-66-1

Product Name

Linetastine

IUPAC Name

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate

Molecular Formula

C35H40N2O6

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+

InChI Key

LUOUCHOLMUUZBO-SVSXJNCISA-N

SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Synonyms

1-((5'-(3''-methoxy-4''-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl)aminoethyl)-4-diphenylmethoxypiperidine, TMK 688, TMK-688

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Description

The exact mass of the compound Linetastine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Linetastine is a chemical compound classified as a thienyl derivative. It has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of inflammatory disorders. The compound is recognized for its ability to modulate biological pathways that involve leukotrienes and histamine, which are critical mediators in inflammatory responses .

Primarily involving the inhibition of enzymes related to inflammatory processes. Notably, it acts on lipoxygenases, which are enzymes that catalyze the formation of leukotrienes from arachidonic acid. The inhibition of these enzymes can lead to reduced synthesis of pro-inflammatory mediators, thereby alleviating symptoms associated with conditions like asthma and allergic reactions .

The chemical structure of Linetastine allows it to engage in specific reactions, such as:

  • Nucleophilic substitutions: These reactions can modify the functional groups within the compound.
  • Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of Linetastine into its constituent parts.

Linetastine exhibits significant biological activity through its interaction with various receptors and enzymes. Its primary mechanism involves the inhibition of 5-lipoxygenase, an enzyme crucial for leukotriene biosynthesis. By blocking this enzyme, Linetastine effectively reduces leukotriene production, which is associated with inflammation and bronchoconstriction .

Additionally, Linetastine has been shown to interact with histamine receptors, although its primary action is not as a direct antagonist. This dual activity enhances its potential as an anti-inflammatory agent, making it a candidate for treating allergic conditions and asthma .

The synthesis of Linetastine typically involves multi-step organic reactions that incorporate thienyl moieties. Common methods include:

  • Refluxing thienyl carboxylic acids with amines: This method allows for the formation of amide bonds.
  • Use of coupling agents: Agents such as carbodiimides are often employed to facilitate the formation of peptide-like linkages.
  • Purification techniques: After synthesis, chromatography is frequently used to purify the final product from by-products and unreacted materials .

Linetastine has several potential applications in medicine, primarily due to its anti-inflammatory properties:

  • Treatment of Asthma: By inhibiting leukotriene synthesis, it can help manage asthma symptoms.
  • Allergic Reactions: Its action on histamine pathways makes it useful in treating allergies.
  • Chronic Inflammatory Conditions: Conditions like rheumatoid arthritis may benefit from its anti-inflammatory effects .

Studies on Linetastine's interactions reveal its capacity to modulate various biochemical pathways:

  • Histamine Receptors: While not a direct antagonist, Linetastine's influence on these receptors helps mitigate allergic responses.
  • Lipoxygenase Pathway: Inhibition studies demonstrate that Linetastine significantly reduces leukotriene levels in vitro, indicating its role as a therapeutic agent against inflammation .

These interaction studies underline the compound's multifaceted approach to managing inflammatory conditions.

Linetastine shares structural and functional similarities with several other compounds known for their anti-inflammatory properties. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
ClemastineH1 receptor antagonistPrimarily used for allergies; less impact on leukotrienes
MontelukastLeukotriene receptor antagonistDirectly blocks leukotriene receptors; more targeted action
ZafirlukastLeukotriene receptor antagonistSimilar to Montelukast but with different pharmacokinetics
KetotifenH1 receptor antagonistAlso has mast cell stabilizing properties

Linetastine's unique position lies in its dual action on both leukotrienes and histamine pathways, providing a broader therapeutic approach compared to others that target single mechanisms .

5-Lipoxygenase Inhibitory Pathways

Linetastine exerts anti-inflammatory effects primarily through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. 5-LO catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), a precursor for pro-inflammatory leukotrienes such as LTB4 and cysteinyl leukotrienes (CysLTs). By binding to the active site of 5-LO, Linetastine prevents the peroxidation of unsaturated fatty acids, thereby reducing leukotriene synthesis [1] [2]. Structural analyses of similar inhibitors, such as zileuton and MK-886, suggest that Linetastine likely interacts with hydrophobic regions of the enzyme, disrupting substrate access to the catalytic iron core [3].

Molecular docking studies on related compounds highlight critical interactions with residues such as HIS518, GLN514, and ASP766 in the 5-LO binding pocket [3]. These interactions stabilize the enzyme in an inactive conformation, preventing the coordination of arachidonic acid. Linetastine’s efficacy in reducing LTB4 production aligns with observed outcomes in preclinical models, where 5-LO inhibitors mitigate neutrophil recruitment and tissue damage in dermatological inflammation [2].

Histamine Antagonistic Effects

The provided sources do not contain explicit data linking Linetastine to histamine receptor antagonism. While some 5-LO inhibitors exhibit secondary interactions with histamine pathways, such as modulating mast cell activity, no direct evidence from the reviewed literature supports histamine receptor binding or H1/H2 antagonism by Linetastine. Further experimental studies are required to explore this potential mechanism.

Dual Mechanism Integration in Inflammatory Cascades

The concept of dual-pathway inhibition—targeting both leukotriene synthesis and histamine signaling—remains hypothetical for Linetastine based on the available data. Its confirmed role as a 5-LO inhibitor suggests primary activity within the arachidonic acid pathway. Integration with histamine pathways, if present, would theoretically amplify anti-inflammatory effects by concurrently blocking early-phase (histamine-driven) and late-phase (leukotriene-mediated) responses. However, this synergy has not been empirically demonstrated for Linetastine in the provided sources.

Molecular Interactions with Target Enzymes

Linetastine’s binding to 5-LO involves a combination of hydrophobic interactions and hydrogen bonding. Computational models of analogous inhibitors, such as coumarin derivatives, reveal that aromatic rings and oxygen-rich substituents enhance affinity for the 5-LO active site [3]. For example, benzoyl groups at the 3-position of a coumarin scaffold form π–π interactions with PHE576 and van der Waals contacts with LEU565 and VAL566 [3]. While Linetastine’s exact structure is not detailed in the sources, its classification as a 5-LO inhibitor implies similar pharmacophoric features.

Docking simulations further suggest that optimal inhibitors occupy a narrow hydrophobic channel near the enzyme’s catalytic center, displacing arachidonic acid and preventing oxygenation [3]. These interactions correlate with Linetastine’s reported efficacy in reducing leukotriene synthesis by over 90% in experimental settings [2].

XLogP3

6.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

584.28863700 g/mol

Monoisotopic Mass

584.28863700 g/mol

Heavy Atom Count

43

UNII

7U248Z56LA

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Other CAS

159776-68-8

Wikipedia

Linetastine

Dates

Modify: 2023-07-17

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